molecular formula C16H16Cl2O3 B5101798 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene

Cat. No.: B5101798
M. Wt: 327.2 g/mol
InChI Key: RGXKMTVADBTQKW-UHFFFAOYSA-N
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Description

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C16H16Cl2O3 It is a derivative of benzene, characterized by the presence of two chlorine atoms and a complex ether linkage involving a methoxyphenoxy group

Properties

IUPAC Name

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-19-13-7-2-3-8-14(13)20-10-5-11-21-15-9-4-6-12(17)16(15)18/h2-4,6-9H,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXKMTVADBTQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene typically involves a multi-step process:

    Starting Materials: The synthesis begins with 1,2-dichlorobenzene and 2-methoxyphenol.

    Etherification: The first step involves the etherification of 2-methoxyphenol with 3-chloropropanol in the presence of a base such as potassium carbonate to form 3-(2-methoxyphenoxy)propanol.

    Nucleophilic Substitution: The final step involves the nucleophilic substitution of 1,2-dichlorobenzene with 3-(2-methoxyphenoxy)propanol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to modify the ether linkage.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include amine or thiol derivatives.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: Products include dechlorinated compounds or modified ethers.

Scientific Research Applications

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dichloro-3-[3-(3-methoxyphenoxy)propoxy]benzene
  • 1,2-dichloro-3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene

Uniqueness

1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern and ether linkage, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

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